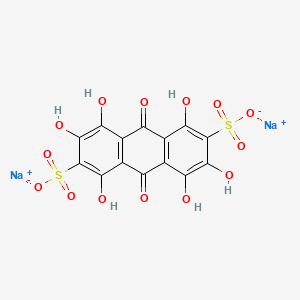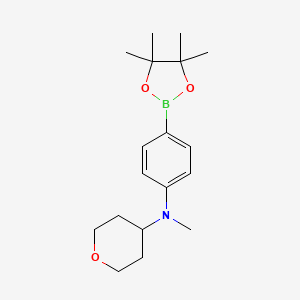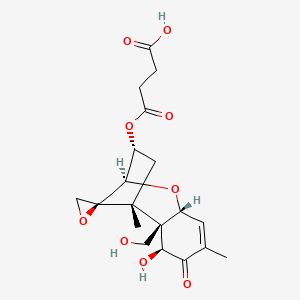
Deoxynivalenol 3-O-hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxynivalenol 3-O-hemisuccinate is a derivative of deoxynivalenol, a mycotoxin produced by Fusarium speciesIt is known for its toxic effects on animals and humans, causing symptoms like reduced feed consumption, abdominal distress, and emesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deoxynivalenol 3-O-hemisuccinate is synthesized by conjugating deoxynivalenol with succinic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under mild conditions to avoid degradation of the deoxynivalenol molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxynivalenol 3-O-hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and hydroxylated derivatives of this compound.
Applications De Recherche Scientifique
Deoxynivalenol 3-O-hemisuccinate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Employed in studies to understand the biological effects of mycotoxins on cellular processes.
Medicine: Investigated for its potential role in developing therapeutic agents to counteract mycotoxin poisoning.
Industry: Utilized in the development of detection assays for mycotoxin contamination in food products
Mécanisme D'action
Deoxynivalenol 3-O-hemisuccinate exerts its effects by inducing ribotoxic stress, which disrupts macromolecule synthesis, cell signaling, differentiation, proliferation, and death. The compound binds to eukaryotic ribosomes, interfering with translation and activating intracellular protein kinases that mediate selective gene expression and apoptosis . This leads to various pathophysiological effects, including altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynivalenol: The parent compound, known for its toxic effects and widespread occurrence in cereal grains.
3-Acetyl-deoxynivalenol: An acetylated derivative with similar toxic properties.
15-Acetyl-deoxynivalenol: Another acetylated derivative with distinct biological effects.
Nivalenol: A related mycotoxin with similar structural features and toxic effects
Uniqueness
Deoxynivalenol 3-O-hemisuccinate is unique due to its modified structure, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
113507-96-3 |
|---|---|
Formule moléculaire |
C19H24O9 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C19H24O9/c1-9-5-11-18(7-20,15(25)14(9)24)17(2)6-10(16(28-11)19(17)8-26-19)27-13(23)4-3-12(21)22/h5,10-11,15-16,20,25H,3-4,6-8H2,1-2H3,(H,21,22)/t10-,11-,15-,16-,17-,18-,19+/m1/s1 |
Clé InChI |
WJPZNYMEJSKXHL-ONXFTPPRSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)CCC(=O)O)C)CO |
SMILES canonique |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)CCC(=O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
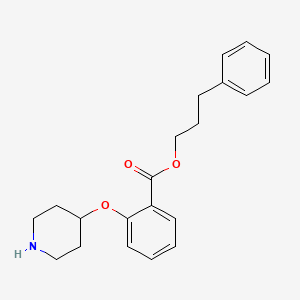

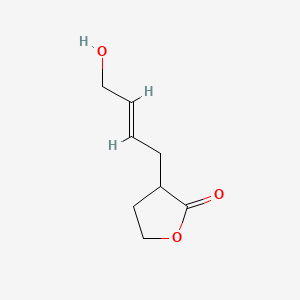
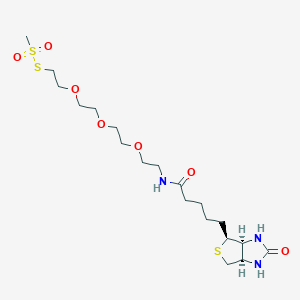
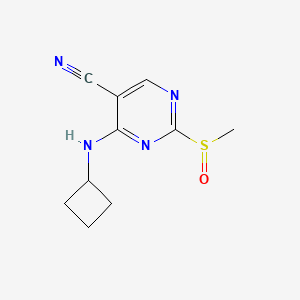
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
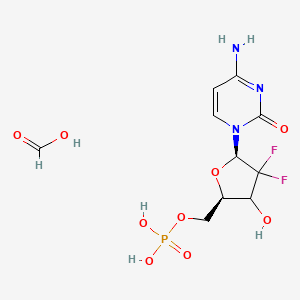
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
